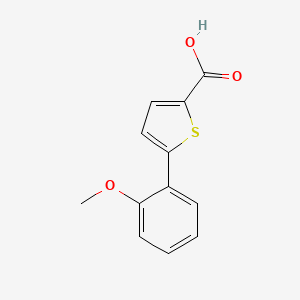

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Übersicht

Beschreibung

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H10O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a methoxyphenyl group attached to the thiophene ring at the 5-position and a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-bromo-5-(2-methoxyphenyl)thiophene can be coupled with a boronic acid derivative under mild conditions to yield the desired product .

Another approach involves the direct functionalization of thiophene derivatives. For example, the thiophene ring can be functionalized with a methoxyphenyl group and subsequently oxidized to introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of palladium catalysts and appropriate ligands is crucial for the success of these reactions .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Application Overview:

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid is utilized in the development of organic semiconductors. These materials are essential for creating flexible and lightweight electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Key Findings:

- The compound's electronic properties make it suitable for incorporation into conductive polymer matrices.

- Research indicates that thiophene derivatives can enhance charge transport properties, leading to improved device performance in OLEDs .

Pharmaceuticals

Application Overview:

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Key Findings:

- Studies have shown that certain derivatives exhibit anti-inflammatory and anticancer activities, making them candidates for drug development .

- Molecular docking studies suggest that these compounds can effectively bind to specific biological targets, indicating their potential as drug candidates .

Material Science

Application Overview:

In material science, this compound is applied in the formulation of advanced materials, including conductive polymers and nanocomposites.

Key Findings:

- The compound has been incorporated into sensor technologies due to its conductive properties, which enhance sensitivity and response times.

- Research has demonstrated its utility in energy storage devices, where it contributes to improved charge retention and conductivity .

Photovoltaics

Application Overview:

The compound plays a significant role in the development of organic solar cells. Its ability to absorb light efficiently makes it a valuable component in photovoltaic applications.

Key Findings:

- Studies indicate that incorporating thiophene-based compounds can enhance the efficiency of light absorption and conversion processes in solar cells .

- The structural versatility allows for tuning the optical properties to optimize energy conversion efficiencies.

Biological Studies

Application Overview:

this compound is also utilized in biological studies to explore its interactions with various biological systems.

Key Findings:

- Research has focused on understanding the compound's effects on cellular mechanisms and its potential role in disease treatment strategies.

- Investigations into its anti-inflammatory properties have shown promise for therapeutic applications in conditions like arthritis and other inflammatory diseases .

Comparative Data Table

| Application Area | Key Properties | Potential Benefits |

|---|---|---|

| Organic Electronics | Conductivity, charge transport | Enhanced performance in OLEDs and OFETs |

| Pharmaceuticals | Anti-inflammatory, anticancer activity | New drug development opportunities |

| Material Science | Conductive polymers | Improved sensor technologies and energy storage |

| Photovoltaics | Light absorption efficiency | Higher energy conversion efficiencies |

| Biological Studies | Interaction with biological systems | Insights into disease mechanisms and therapies |

Wirkmechanismus

The mechanism of action of 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group and the thiophene ring contribute to the compound’s binding affinity and specificity for these targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its inhibitory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methylthiophene-2-carboxaldehyde: A thiophene derivative with a methyl group at the 5-position and an aldehyde group at the 2-position.

5-(Methoxycarbonyl)thiophene-2-carboxylic acid: A thiophene derivative with a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position.

Uniqueness

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of complex organic molecules and enhances its potential biological activities compared to other thiophene derivatives .

Biologische Aktivität

5-(2-Methoxyphenyl)thiophene-2-carboxylic acid, with the CAS number 844897-41-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the compound's synthesis, biological properties, structure-activity relationships (SAR), and its potential therapeutic applications.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step processes starting from thiophene derivatives. The introduction of the methoxy group at the 2-position of the phenyl ring enhances the compound's lipophilicity and biological activity. Techniques such as Suzuki coupling and various condensation reactions are commonly employed to achieve the desired structure.

Antiviral Activity

Research has highlighted the compound's potential as an inhibitor of Hepatitis C Virus (HCV) NS5B polymerase. In vitro studies have demonstrated that thiophene-2-carboxylic acids can significantly inhibit HCV subgenomic RNA replication in Huh-7 cells, showcasing their potential as antiviral agents . The structure-activity relationship studies indicated that modifications at the thiophene ring could enhance inhibitory potency.

Antibacterial Activity

This compound exhibits notable antibacterial properties. Studies have shown that various thiophene derivatives possess significant activity against multi-drug resistant strains of Salmonella Typhi and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.125 mg/mL, indicating strong antibacterial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be below 25 µM, suggesting considerable cytotoxic effects compared to standard anticancer drugs like Doxorubicin .

Case Studies and Research Findings

- Antiviral Studies : A study focused on the SAR of thiophene derivatives revealed that specific substitutions on the thiophene ring led to enhanced inhibition of HCV replication. The presence of electron-donating groups like methoxy was crucial for increased activity .

- Antibacterial Efficacy : A comparative study evaluated several thiophene derivatives against XDR Salmonella Typhi. The results indicated that compounds with dual thiophene moieties exhibited superior antibacterial action, with significant zones of inhibition observed in agar diffusion tests .

- Cytotoxicity Profiles : In a cytotoxicity assay against various cancer cell lines, compounds derived from this compound showed promising results. For instance, one derivative demonstrated an IC50 value of 0.94 µg/mL against MCF-7 cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that:

- Substituents : The presence of methoxy groups on the phenyl ring enhances both lipophilicity and biological activity.

- Ring Modifications : Alterations in the thiophene ring can lead to variations in potency against viral and bacterial targets.

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Antiviral | IC50 < 25 µM |

| Various Thiophene Derivatives | Antibacterial | MIC = 3.125 mg/mL |

| Thiophene Analogues | Anticancer | IC50 < 25 µM |

Eigenschaften

IUPAC Name |

5-(2-methoxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWPHBZWYOWQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581611 | |

| Record name | 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844897-41-2 | |

| Record name | 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.